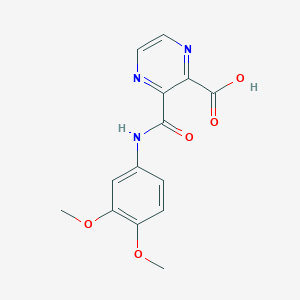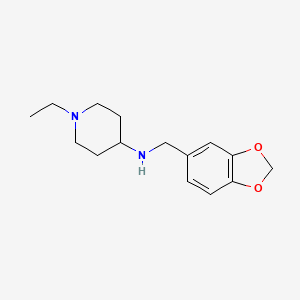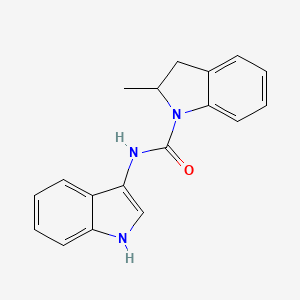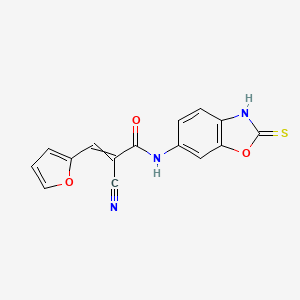![molecular formula C12H14N4O2 B2716970 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-62-6](/img/structure/B2716970.png)
8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are known for their resemblance with nitrogenous bases found in DNA and RNA . They have been studied for their potential applicability as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves the heating of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrido[2,3-d]pyrimidin-7(8H)-one core . This core is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .Chemical Reactions Analysis
The chemical reactions involved in the formation of pyrido[2,3-d]pyrimidin-7(8H)-ones include the heating of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The reaction involves the transformation of these compounds into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Molecular Biology Applications
One significant application is in the study of DNA repair mechanisms. The compound's structure is related to those that have been identified as inhibitors of cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation. For instance, pyrido[2,3-d]pyrimidin-7-ones have been demonstrated to provide a platform for inhibiting a broad cross-section of kinases, including Cdks, offering potential cancer therapies (Toogood et al., 2005). Additionally, studies have shown that modifications of pyrido[2,3-d]pyrimidin-7-ones can lead to compounds with high selectivity for Cdk4/6, suggesting their utility in developing targeted cancer treatments (Barvian et al., 2000).
Medicinal Chemistry and Pharmaceutical Research
In medicinal chemistry, the scaffold of 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one serves as a basis for synthesizing compounds with potential antiviral, antibacterial, and anticancer activities. For instance, derivatives have been synthesized with significant antitumor activity, highlighting the compound's role in the development of new therapeutic agents (Elgohary & El-Arab, 2013). Moreover, its derivatives have been explored for their potential as selective aldose reductase inhibitors exhibiting antioxidant activity, relevant in the management of complications arising from diabetes (La Motta et al., 2007).
Synthetic Methodologies
Research has also been directed toward developing efficient synthetic methodologies for creating derivatives of pyrido[2,3-d]pyrimidin-7-ones, aiming at expanding the diversity at the C-4 position to enhance biological activity against specific targets like ZAP-70, a tyrosine kinase involved in T-cell activation and signaling (Masip et al., 2021). Such efforts underscore the compound's versatility and its potential in drug discovery and development.
Mechanism of Action
Target of Action
The primary targets of the compound 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. They play a crucial role in signal transduction pathways and are important targets for antitumor drugs .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by selectively inhibiting their activity . This inhibition prevents the transfer of phosphate groups to tyrosine residues in proteins, thereby disrupting the signal transduction pathways that they regulate .
Biochemical Pathways
The compound this compound affects several biochemical pathways through its inhibition of tyrosine kinases . These include pathways regulated by Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase . The downstream effects of this inhibition can lead to antitumor and antiproliferative activity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinases and the disruption of the signal transduction pathways they regulate . This can lead to antitumor and antiproliferative effects .
Future Directions
The future directions for research on “8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve expanding the diversity at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70 . This could lead to the discovery of new potential biologically active compounds .
Properties
IUPAC Name |
8-cyclopropyl-4-(2-hydroxyethylamino)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-6-5-13-11-9-3-4-10(18)16(8-1-2-8)12(9)15-7-14-11/h3-4,7-8,17H,1-2,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNFGIAPPBVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=C(N=CN=C32)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)




![1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)

![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)
